molecular formula C21H25F2N3O B2430055 2-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097872-11-0

2-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No. B2430055
CAS RN: 2097872-11-0
M. Wt: 373.448
InChI Key: ZEQWPNSKSHPQIS-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrrolines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrroline ring through a CC or CN bond .


Synthesis Analysis

A facile synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The molecular formula of the compound is C23H19F3N6O2 . It contains a benzene ring linked to a pyrroline ring through a CC or CN bond .


Chemical Reactions Analysis

The compound was synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 . The structures were characterized by spectral data .


Physical And Chemical Properties Analysis

The compound is a polycyclic aromatic compound . More detailed physical and chemical properties could not be found in the search results.

Scientific Research Applications

Structural Analysis

  • A study by Jasinski et al. (2009) explored the crystal structure of a similar compound, providing insights into molecular configurations and interactions, relevant for understanding the properties of 2-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one.

Antimicrobial Activity

  • Mallesha and Mohana (2014) synthesized derivatives of a related compound and evaluated their antibacterial and antifungal activities, indicating potential antimicrobial applications for the compound Mallesha & Mohana, 2014.

Chemical Synthesis and Molecular Dynamics

  • Research by Zheng Rui (2010) on a similar compound's synthesis provides insights into chemical processes that might be applicable to the synthesis of this compound Zheng Rui, 2010.

Potential as Corrosion Inhibitors

  • A study by Kaya et al. (2016) examined the corrosion inhibition properties of piperidine derivatives on iron, suggesting potential applications in materials science for the compound of interest Kaya et al., 2016.

Molecular Interaction Studies

  • Shim et al. (2002) explored the molecular interactions of a piperidine-based compound with cannabinoid receptors, providing a basis for understanding how similar compounds like this compound might interact at the molecular level Shim et al., 2002.

Quantum Chemical Studies

  • Fatma et al. (2017) performed quantum chemical studies on a novel piperidine derivative, which can be relevant to understanding the electronic and structural properties of the compound Fatma et al., 2017.

Mechanism of Action

The compounds showed significant antibacterial activity and showed moderate antifungal activity as that of standards . The data were further compared with structure-based investigations using docking studies with the crystal structure of oxidoreductase (1XDQ) protein organism: Escherichia coli for antibacterial activity and oxidoreductase (3QLS) protein, organism: Candida albicans for antifungal activity .

Safety and Hazards

While specific safety and hazards information for this compound was not found, general safety measures for handling chemicals include avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, avoiding prolonged or repeated exposure, removing contaminated clothing and washing before reuse, and washing thoroughly after handling .

properties

IUPAC Name

2-[[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F2N3O/c22-18-5-6-19(23)17(11-18)14-25-9-7-15(8-10-25)13-26-21(27)12-16-3-1-2-4-20(16)24-26/h5-6,11-12,15H,1-4,7-10,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQWPNSKSHPQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)CC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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